2-(Boc-amino)-4-(hydroxymethyl)pyridine

Overview

Description

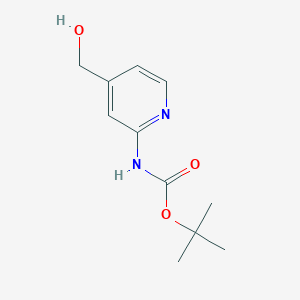

2-(Boc-amino)-4-(hydroxymethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the second position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, the formylation can be achieved using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Trifluoroacetic acid in dichloromethane at room temperature.

Major Products Formed

Oxidation: 2-(Boc-amino)-4-carboxypyridine.

Reduction: 2-(Boc-amino)-4-methylpyridine.

Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2-(Boc-amino)-4-(hydroxymethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.

Industrial Applications: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

2-(Boc-amino)pyridine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

4-(Hydroxymethyl)pyridine: Lacks the Boc-protected amino group, limiting its use in reactions requiring amino protection.

2-Amino-4-(hydroxymethyl)pyridine: Lacks the Boc protection, making it more reactive and less stable in certain conditions.

Uniqueness

2-(Boc-amino)-4-(hydroxymethyl)pyridine is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This dual functionality allows for greater versatility in synthetic applications, as the compound can undergo a wider range of chemical reactions compared to its analogs.

Biological Activity

2-(Boc-amino)-4-(hydroxymethyl)pyridine is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group on the pyridine ring. This combination enhances its reactivity and potential biological activity, making it a valuable candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 304873-62-9

The Boc group serves to protect the amino functionality during synthetic processes, while the hydroxymethyl group contributes to its reactivity with electrophiles and nucleophiles. This dual functionality is crucial in the development of biologically active compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with key molecular targets. These activities include:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers. Inhibition of Btk can lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by modulating signaling pathways involved in cell proliferation and survival. The presence of the hydroxymethyl group may enhance its interaction with cellular targets, leading to increased efficacy in cancer treatment .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Protein Kinases : The compound's structure allows it to bind to specific protein kinases, potentially modulating their activity. This is particularly relevant in targeting pathways associated with cancer and inflammation .

- Receptor Modulation : By interacting with various receptors, this compound may influence cellular signaling pathways, contributing to its biological effects. The Boc group provides stability during these interactions, enhancing the compound's overall bioavailability .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has shown promising results in inhibiting Btk activity, which correlates with reduced cellular proliferation in Btk-dependent cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to optimize its biological activity. Variations in the Boc protection and hydroxymethyl positioning have been explored to enhance potency against specific targets .

- Comparative Analysis : A comparative study highlighted how similar compounds, such as 4-hydroxymethylpyridine and N-Boc-2-amino-4-pyridine, differ significantly in biological activity due to their structural variations. This underscores the importance of the Boc and hydroxymethyl groups in determining the compound's reactivity and biological profile.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpyridine | Amino group at position 2, methyl at position 4 | Lacks hydroxymethyl group; different biological activity |

| 4-Hydroxymethylpyridine | Hydroxymethyl at position 4 | No amino protection; more reactive towards electrophiles |

| N-Boc-2-amino-4-pyridine | Boc protection on amino at position 2 | Similar protection but different positioning affects reactivity |

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631035 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304873-62-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.